3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1019104-02-9
VCID: VC11920031
InChI: InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(14-15)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Molecular Formula: C20H24N6O3S
Molecular Weight: 428.5 g/mol

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019104-02-9

Cat. No.: VC11920031

Molecular Formula: C20H24N6O3S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine - 1019104-02-9

Specification

CAS No. 1019104-02-9
Molecular Formula C20H24N6O3S
Molecular Weight 428.5 g/mol
IUPAC Name 3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(14-15)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3
Standard InChI Key UHSCPERTJIXHKB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C

Introduction

3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and a pyrazole moiety. Its molecular weight is approximately 428.5 g/mol, although some sources may list it as 456.6 g/mol due to variations in calculation or measurement methods. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.

Synthesis

The synthesis of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:

  • Preparation of the Piperazine Derivative: This involves reacting piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.

  • Coupling with Pyridazine Precursor: The piperazine derivative is then coupled with a pyridazine precursor containing the pyrazole moiety. This step may require specific coupling agents and conditions to facilitate the reaction.

Biological Activities and Applications

Research indicates that this compound exhibits notable biological activities, including potential applications in medicinal chemistry. Its unique combination of functional groups contributes to a distinct pharmacological profile, making it interesting for further research and development. The compound's dual-targeting potential, including receptor modulation and enzyme inhibition, is particularly noteworthy.

Comparison with Similar Compounds

Compound NameMolecular WeightKey Features
3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine428.5 g/molPyridazine core with piperazine and pyrazole moieties
3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine456.6 g/molSimilar structure but with a trimethylpyrazole instead of methylpyrazole
2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazoleN/AContains benzodiazole instead of pyridazine

Future Research Directions

Further studies are needed to fully explore the reactivity patterns and biological activities of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine. Its potential applications in medicinal chemistry, particularly in areas such as neurological and cardiovascular conditions, warrant detailed investigation.

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